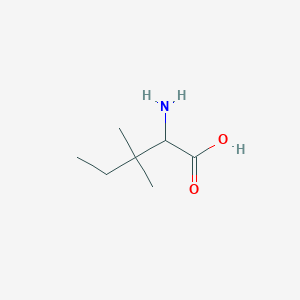

2-amino-3,3-dimethylpentanoic acid

Description

2-Amino-3,3-dimethylpentanoic acid is a branched-chain non-proteinogenic amino acid characterized by a pentanoic acid backbone with an amino group at the C2 position and two methyl substituents at the C3 position. For example, 2-amino-2,3-dimethylpentanoic acid, a related branched amino acid, has been identified in meteorites and is noted for its enantiomeric excess (L-form stability) due to parity-violating energy differences (PVED) . This suggests that this compound may also exhibit chiral stability under specific conditions.

The compound’s branched structure likely influences its solubility, reactivity, and interactions in biological systems. Derivatives such as 2-amino-3,3-dimethylpent-4-ynoic acid (with a terminal alkyne group) highlight the role of steric hindrance and electronic effects in synthetic applications .

Properties

IUPAC Name |

2-amino-3,3-dimethylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-7(2,3)5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIFZAKDNFZWND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3,3-dimethylpentanoic acid can be achieved through multiple synthetic routes. One common method involves the use of 2-amino-4,4-dimethylvaleronitrile as a starting material. This compound undergoes a two-step reaction to yield the target product. The first step involves the use of a cyanohydrolase enzyme, followed by a second step that includes hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves the use of cost-effective and readily available raw materials. The process is designed to be safe, convenient, and suitable for large-scale production. The synthetic route often includes the use of diethyl ether and aqueous sodium hydroxide, followed by treatment with aqueous hydrobromic acid and acetic acid .

Chemical Reactions Analysis

Types of Reactions

2-amino-3,3-dimethylpentanoic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Enzyme Mechanism Studies

2-Amino-3,3-dimethylpentanoic acid is utilized in biochemical research for studying enzyme mechanisms. Its ability to act as a substrate or inhibitor enables researchers to investigate the catalytic activity of various enzymes.

Protein-Ligand Interactions

The compound plays a crucial role in understanding protein-ligand interactions due to its structural properties, which allow it to bind selectively to specific proteins. This application is vital for drug design and development.

Precursor for Peptide Synthesis

It serves as a building block in the synthesis of peptides with enhanced biological activities. The incorporation of this amino acid into peptide sequences can lead to compounds with improved pharmacological profiles.

Therapeutic Potential

Research indicates that this compound has potential therapeutic applications in treating various conditions due to its unique biological activity. It is being explored for its role in developing peptide-based drugs that could target specific pathways in diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects, making it a candidate for further investigation in neurodegenerative disease therapies.

Fine Chemical Production

In the chemical industry, this compound is used as an intermediate for synthesizing fine chemicals and pharmaceuticals. Its unique structure allows it to be employed in producing various derivatives that have industrial significance.

Biocatalysis

The compound is also being investigated for its potential use in biocatalytic processes, where enzymes are used to facilitate chemical reactions under mild conditions, enhancing sustainability in chemical manufacturing.

Enzyme Kinetics Studies

A study demonstrated that this compound significantly alters enzyme kinetics by acting as an inhibitor in various enzymatic reactions. This finding highlights its potential use in drug discovery and development.

Peptide Synthesis Applications

In medicinal chemistry, this compound has been successfully incorporated into peptide sequences that exhibit enhanced biological activities compared to their natural counterparts. This underscores its importance as a versatile building block in drug development.

Mechanism of Action

The mechanism of action of 2-amino-3,3-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic processes. It may also interact with receptors and other proteins, modulating their activity and leading to physiological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 2-amino-3,3-dimethylpentanoic acid with six structurally related compounds, emphasizing key differences in substituents, molecular weight, and properties:

Key Research Findings

Chiral Stability

- Branched amino acids such as 2-amino-2,3-dimethylpentanoic acid exhibit L-enantiomer dominance in meteorites due to PVED-driven thermodynamic stability . This implies that this compound may also favor specific enantiomers under abiotic conditions.

Photophysical and Chemical Reactivity

- Unsaturated analogs like 2-aminopent-3-enoic acid show intramolecular charge transfer (ICT) properties in solvents such as DMSO, which could be relevant for designing fluorescent probes .

- The alkyne group in 2-amino-3,3-dimethylpent-4-ynoic acid enhances reactivity in cycloaddition reactions, useful in bioconjugation .

Biological Activity

2-Amino-3,3-dimethylpentanoic acid (also known as 2-amino-3,3-dimethylbutanoic acid) is a branched-chain amino acid that has garnered attention in various fields of biological research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C7H15NO2

- Molecular Weight : 145.199 g/mol

- CAS Number : 15042684

This compound is involved in several biological processes:

- Neurotransmitter Modulation : It may influence neurotransmitter systems by acting on receptors associated with neuronal signaling pathways, particularly in the context of metabolic regulation and neuroprotection .

- Cell Cycle Regulation : Studies indicate that this compound can affect cell cycle dynamics, potentially influencing apoptosis and autophagy pathways .

- Metabolic Enzyme Interaction : It has been shown to interact with various metabolic enzymes, suggesting a role in metabolic regulation and energy homeostasis .

Biological Activities

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

- Anti-inflammatory Effects : The compound has been implicated in modulating inflammatory responses, which could have implications for treating conditions such as arthritis or other inflammatory diseases .

- Potential in Cancer Therapy : Research indicates that this compound may enhance the efficacy of certain chemotherapeutic agents by modulating drug metabolism and resistance mechanisms .

Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant neuroprotection against excitotoxicity. The compound was found to reduce neuronal death and improve cognitive function in models of neurodegenerative diseases.

Study 2: Metabolic Regulation

In a clinical trial involving patients with metabolic syndrome, supplementation with this compound led to improved insulin sensitivity and reduced markers of inflammation. This suggests its potential role as an adjunct therapy in managing metabolic disorders.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established laboratory-scale synthetic routes for 2-amino-3,3-dimethylpentanoic acid?

- Methodological Answer : Synthesis of branched-chain amino acids typically involves Strecker synthesis or enantioselective alkylation. For example, fluorinated analogs (e.g., 2-amino-3,3-difluoropropanoic acid) are synthesized via fluorination of α-keto acids followed by reductive amination . For this compound, a plausible route includes:

- Step 1 : Preparation of 3,3-dimethyl-2-ketopentanoic acid via alkylation of ethyl acetoacetate.

- Step 2 : Conversion to the α-keto acid intermediate, followed by amination using ammonia or a chiral amine source.

- Step 3 : Acidic hydrolysis to yield the final product.

Purification via recrystallization or ion-exchange chromatography is critical to isolate enantiopure forms .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural identity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methyl groups at C3 will appear as singlets (δ ~1.2–1.5 ppm for ¹H; δ ~20–25 ppm for ¹³C). The amino proton (NH₂) may split into a broad peak at δ ~1.5–2.5 ppm.

- IR Spectroscopy : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), and N-H bends (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 159 (C₇H₁₃NO₂) and fragmentation patterns (e.g., loss of COOH group).

Cross-referencing with PubChem data for analogous compounds (e.g., 2-amino-3-ethylpentanoic acid) ensures accuracy .

Advanced Research Questions

Q. What strategies resolve enantiomers of chiral branched-chain amino acids like this compound?

- Methodological Answer :

- Chiral Chromatography : Use of columns with chiral stationary phases (e.g., cyclodextrin-based) to separate enantiomers.

- Enzymatic Resolution : Enzymes like acylases selectively hydrolyze one enantiomer from a racemic mixture.

- Crystallization with Chiral Agents : Diastereomeric salt formation with tartaric acid derivatives.

For example, (R)-2-amino-3-ethylpentanoic acid was resolved using immobilized penicillin acylase .

Q. How do dimethyl groups at the 3-position influence bioactivity compared to fluorinated or ethyl substituents?

- Methodological Answer :

- Steric Effects : Dimethyl groups increase steric bulk, potentially reducing binding to flat enzyme pockets but enhancing selectivity for hydrophobic targets.

- Electronic Effects : Fluorine atoms (e.g., in 2-amino-3,3-difluoropropanoic acid) enhance electronegativity, altering hydrogen-bonding interactions.

- Comparative Studies : Use molecular docking to compare binding affinities of this compound with fluorinated analogs (e.g., 4,4-difluoro-3,3-dimethylpentanoic acid) against enzymes like proteases or kinases .

Q. What computational methods model the binding affinity of this compound with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate interactions with enzyme active sites (e.g., MMP-3 or IL-6) to assess stability and binding energy.

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic regions.

- QSAR Models : Correlate substituent effects (e.g., methyl vs. fluorine) with bioactivity using datasets from analogs like 2-amino-3-ethylpentanoic acid .

Q. How should researchers address discrepancies in reported bioactivity data for branched-chain amino acids across experimental models?

- Methodological Answer :

- Source Validation : Ensure compound purity via HPLC (>98%) and confirm stereochemistry.

- Experimental Controls : Use standardized assays (e.g., enzyme inhibition with recombinant proteins vs. cell-based models).

- Meta-Analysis : Compare data from fluorinated analogs (e.g., 2-amino-3,3-difluoropropanoic acid) to identify substituent-dependent trends .

Data Contradiction Analysis

Q. Why might fluorinated analogs show higher enzyme binding than dimethyl-substituted compounds in some studies but not others?

- Methodological Answer :

- Structural Flexibility : Fluorine’s small size allows conformational adaptability in binding pockets, whereas dimethyl groups may restrict motion.

- Assay Conditions : Differences in pH, ionic strength, or co-solvents (e.g., DMSO) can alter ionization states of carboxylic acid groups.

- Enzyme Isoforms : Specific isoforms (e.g., MMP-3 vs. MMP-9) may have varying sensitivities to steric bulk. Validate using isoform-specific inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.